molecular formula C10H6Cl2O B12274414 3,6-dichloro-1H-indene-2-carbaldehyde

3,6-dichloro-1H-indene-2-carbaldehyde

Cat. No.: B12274414
M. Wt: 213.06 g/mol
InChI Key: FLSFVFAHMOCSSL-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-indene-2-carbaldehyde is a chemical compound belonging to the indene family It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the indene ring and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-1H-indene-2-carbaldehyde typically involves the chlorination of 1H-indene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3,6-dichloro-1H-indene-2-carboxylic acid.

    Reduction: 3,6-dichloro-1H-indene-2-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of specific enzymes.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically, the aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1H-Indene-2-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    3-Chloro-1H-indene-2-carbaldehyde: Contains only one chlorine atom, leading to different reactivity and properties.

    6-Chloro-1H-indene-2-carbaldehyde: Similar to the above but with the chlorine atom at a different position.

Uniqueness: 3,6-Dichloro-1H-indene-2-carbaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination allows for more diverse chemical modifications and enhances its utility in various synthetic and research applications.

Properties

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

3,6-dichloro-1H-indene-2-carbaldehyde

InChI

InChI=1S/C10H6Cl2O/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4-5H,3H2

InChI Key

FLSFVFAHMOCSSL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=C1C=O)Cl

Origin of Product

United States

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